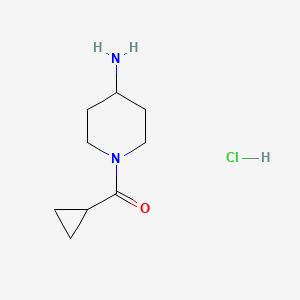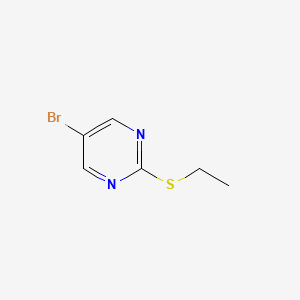
5-Bromo-2-(etiltio)pirimidina
Descripción general
Descripción
5-Bromo-2-(ethylthio)pyrimidine is a chemical compound with the molecular formula C6H7BrN2S . It has a molecular weight of 219.1 . The IUPAC name for this compound is 5-bromo-2-pyrimidinyl ethyl sulfide .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(ethylthio)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms and four carbon atoms . It has a bromine atom attached at the 5th position and an ethylthio group attached at the 2nd position .Physical and Chemical Properties Analysis
5-Bromo-2-(ethylthio)pyrimidine has a density of 1.6±0.1 g/cm3, a boiling point of 291.6±13.0 °C at 760 mmHg, and a flash point of 130.1±19.8 °C . It has a molar refractivity of 47.3±0.4 cm3, a polar surface area of 51 Å2, and a molar volume of 135.7±5.0 cm3 .Aplicaciones Científicas De Investigación
Síntesis orgánica
5-Bromo-2-(etiltio)pirimidina: es un valioso bloque de construcción en la síntesis orgánica. Puede sufrir reacciones de sustitución nucleofílica, lo que permite la introducción de diversos grupos funcionales. Este compuesto es particularmente útil en la construcción de moléculas complejas para productos farmacéuticos y agroquímicos debido a su átomo de bromo reactivo y la versátil cadena lateral etiltio .
Química medicinal
En química medicinal, This compound sirve como precursor para la síntesis de una amplia gama de agentes terapéuticos. Su núcleo de pirimidina es un motivo común en los fármacos, y las modificaciones de este núcleo pueden conducir a compuestos con propiedades antivirales, anticancerígenas o antibacterianas .
Ciencia de los materiales
Los investigadores en ciencia de los materiales pueden emplear This compound para sintetizar nuevos semiconductores orgánicos. El átomo de bromo puede facilitar la formación de polímeros o moléculas pequeñas que exhiben propiedades conductoras, las cuales son esenciales para crear nuevos materiales electrónicos .
Investigación agrícola
En el campo de la investigación agrícola, This compound se puede utilizar para desarrollar nuevos pesticidas o herbicidas. Al incorporar este compuesto en la estructura molecular de los ingredientes activos, los científicos pueden mejorar la eficacia y la selectividad de estos productos químicos agrícolas .
Biología química
Los biólogos químicos pueden utilizar This compound como una herramienta para sondear sistemas biológicos. Se puede incorporar a biomoléculas para estudiar su función o para rastrear su ubicación dentro de las células, proporcionando información sobre los procesos celulares .
Química ambiental
En química ambiental, This compound podría investigarse por su posible papel en la remediación ambiental. Su capacidad para unirse a metales pesados u otros contaminantes puede aprovecharse para desarrollar métodos más efectivos para limpiar sitios contaminados .
Nanotecnología
La utilidad del compuesto se extiende a la nanotecnología, donde This compound podría utilizarse para crear monocapas autoensambladas en superficies. Estas monocapas pueden modificar las propiedades de la superficie y son fundamentales en la fabricación de dispositivos a nanoescala .
Fotocatálisis
Finalmente, This compound puede desempeñar un papel en la fotocatálisis. Los investigadores pueden explorar su uso como fotosensibilizador o como componente en sistemas fotocatalíticos dirigidos a la conversión de energía o la degradación de contaminantes orgánicos .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-(ethylthio)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleophilic substitution reactions. For instance, it can undergo nucleophilic displacement reactions under microwave irradiation, which suggests its potential use in synthetic organic chemistry . The compound’s interaction with enzymes such as nucleophilic catalysts indicates its role in facilitating biochemical transformations.
Cellular Effects
The effects of 5-Bromo-2-(ethylthio)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(ethylthio)pyrimidine exerts its effects through specific binding interactions with biomolecules. It can bind to nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, as the compound may interact with transcription factors or other regulatory proteins . The molecular mechanism of action involves the formation of covalent bonds with target biomolecules, thereby altering their function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(ethylthio)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-(ethylthio)pyrimidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(ethylthio)pyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 5-Bromo-2-(ethylthio)pyrimidine can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes.
Metabolic Pathways
5-Bromo-2-(ethylthio)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-(ethylthio)pyrimidine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of 5-Bromo-2-(ethylthio)pyrimidine are critical for its biological activity, as they determine the concentration of the compound at its site of action.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(ethylthio)pyrimidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution . Understanding the subcellular localization of 5-Bromo-2-(ethylthio)pyrimidine is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-2-ethylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJMSKDZPPMOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680703 | |
| Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859941-10-9 | |
| Record name | 5-Bromo-2-(ethylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80680703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Aminoethyl)phenyl]pyrrolidin-2-one](/img/structure/B1522528.png)
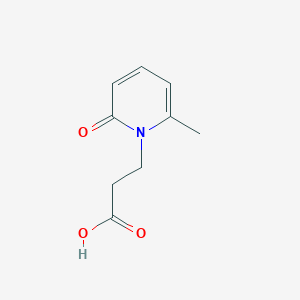

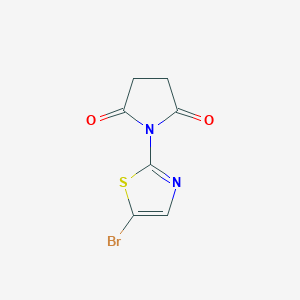
![3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile](/img/structure/B1522539.png)
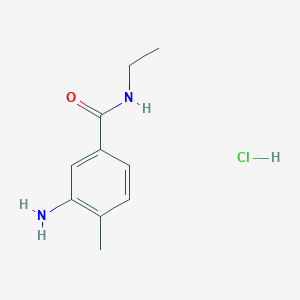

![1-Bromo-4-[(propan-2-ylsulfanyl)methyl]benzene](/img/structure/B1522543.png)
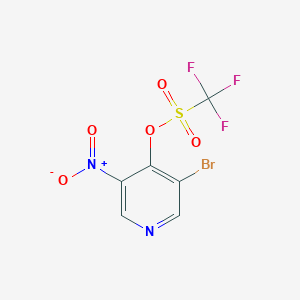
![3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1522546.png)


